![molecular formula C10H16F2N2O B2926559 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856046-31-5](/img/structure/B2926559.png)
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a chemical compound with the molecular formula C10H16F2N2O and a molecular weight of 218.24 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a sec-butyl group and a difluoroethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with sec-butyl halides and difluoroethoxy methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes:
- Preparation of the pyrazole core.
- Introduction of the sec-butyl group via alkylation.
- Methylation with difluoroethoxy methylating agents. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation products include pyrazole oxides.
- Reduction products include reduced pyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride .
- This compound derivatives with different substituents.
Uniqueness: this compound is unique due to the presence of both sec-butyl and difluoroethoxy methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other pyrazole derivatives.
Properties
IUPAC Name |
1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)14-5-4-9(13-14)6-15-7-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHGWVILMFEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
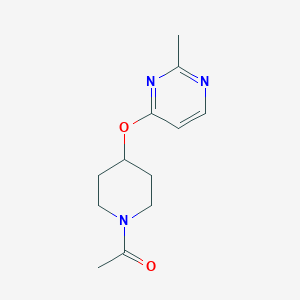
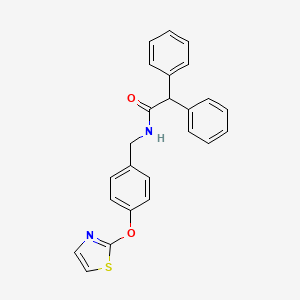
![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
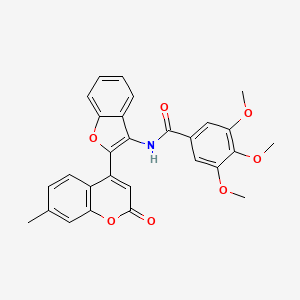
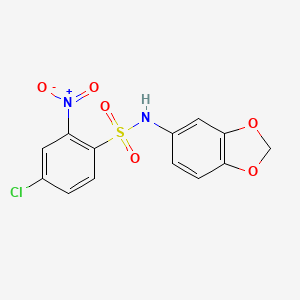
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)

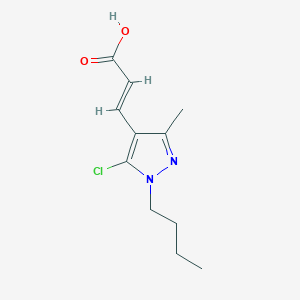
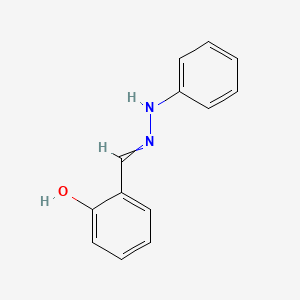
![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)

![N-(2-ethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2926497.png)
